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Introduction

WEHI-345 is a potent and selective small molecule inhibitor of Receptor-Interacting Protein
Kinase 2 (RIPK2), a key serine/threonine kinase involved in the innate immune response.[1]
RIPK2 is a critical downstream signaling partner of the intracellular pattern recognition
receptors NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NOD1 and NOD2
recruit and activate RIPK2, leading to the downstream activation of NF-kB and MAP kinase
pathways and the subsequent production of pro-inflammatory cytokines. Dysregulation of the
NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune
diseases, making RIPK2 an attractive therapeutic target. This technical guide provides an in-
depth overview of the selectivity profile of WEHI-345 for RIPK2, including quantitative binding
and inhibitory data, detailed experimental methodologies, and a visualization of the relevant
signaling pathway.

Data Presentation: Quantitative Selectivity of WEHI-
345

The selectivity of WEHI-345 for RIPK2 has been characterized through various biochemical
and cellular assays. The following tables summarize the key quantitative data regarding its
potency and selectivity.
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Table 1: In Vitro Potency of WEHI-345 against RIPK2

Parameter Value Assay Type Reference

Biochemical Kinase
IC50 130 nM [1]
Assay

Kd 46 nM Binding Affinity Assay

Table 2: Selectivity of WEHI-345 against other RIPK Family Kinases

Kinase Kd (nM) Fold Selectivity vs. RIPK2
RIPK1 >10,000 >217
RIPK4 >10,000 >217
RIPK5 >10,000 >217

Table 3: Kinome Scan Selectivity Profile of WEHI-345

A kinome scan was performed to assess the broader selectivity of WEHI-345 against a panel of
92 kinases at a concentration of 1 uM. The results indicate a high degree of selectivity for
RIPK2.[2][3]

Kinase Percent Inhibition at 1 uM
RIPK2 High

KIT >90%

RET >90%

PDGFRB >90%

SRC >90%

Other 88 kinases <90%
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Signaling Pathway

The following diagram illustrates the central role of RIPK2 in the NOD2 signaling pathway and
the point of intervention for WEHI-345.
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Figure 1. Simplified NOD2-RIPK2 signaling pathway and the inhibitory action of WEHI-345.
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Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to
characterize the selectivity of WEHI-345 for RIPK2.

Biochemical Kinase Inhibition Assay (IC50
Determination)

This protocol is a representative example based on commonly used ADP-Glo™ kinase assay
technology.

Objective: To determine the half-maximal inhibitory concentration (IC50) of WEHI-345 against
recombinant human RIPK2.

Materials:

e Recombinant human RIPK2 enzyme (e.g., from Promega or BPS Bioscience).

» Myelin Basic Protein (MBP) as a generic substrate.

e ATP.

e« WEHI-345.

e ADP-Glo™ Kinase Assay Kit (Promega).

» Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCI2, 0.1 mg/ml BSA, 50 uM DTT).

o 384-well plates.

Plate reader capable of luminescence detection.
Procedure:

o Compound Preparation: Prepare a serial dilution of WEHI-345 in DMSO, and then dilute in
kinase buffer to the desired final concentrations. The final DMSO concentration in the assay
should be kept constant (e.g., <1%).
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e Enzyme and Substrate Preparation: Dilute the RIPK2 enzyme and MBP substrate in kinase
buffer to the desired concentrations.

e Assay Reaction:

o Add 1 pL of the diluted WEHI-345 or DMSO (vehicle control) to the wells of a 384-well
plate.

o Add 2 pL of the RIPK2 enzyme solution to each well.

o Add 2 uL of the substrate/ATP mixture to initiate the reaction.
 Incubation: Incubate the plate at room temperature for 60 minutes.
e ADP Detection:

o Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

o Incubate at room temperature for 40 minutes.

o Add 10 pL of Kinase Detection Reagent to each well to convert ADP to ATP and generate
a luminescent signal.

o Incubate at room temperature for 30 minutes.
o Data Acquisition: Measure the luminescence of each well using a plate reader.

o Data Analysis: The luminescent signal is proportional to the amount of ADP produced and
thus to the kinase activity. The IC50 value is calculated by plotting the percentage of
inhibition versus the log concentration of WEHI-345 and fitting the data to a sigmoidal dose-
response curve.
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Figure 2. Workflow for the biochemical kinase inhibition assay.
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Isothermal Titration Calorimetry (ITC) for Binding
Affinity (Kd) Determination

This protocol is a general guide for determining the binding affinity of a small molecule inhibitor
to a kinase using ITC.

Objective: To determine the dissociation constant (Kd) and other thermodynamic parameters of
the interaction between WEHI-345 and RIPK2.

Materials:

Purified, high-concentration RIPK2 protein.

WEHI-345.

ITC buffer (e.g., PBS or HEPES buffer, with a small percentage of DMSO if necessary for
compound solubility).

Isothermal Titration Calorimeter.

Procedure:

e Sample Preparation:

o Dialyze the RIPK2 protein extensively against the ITC buffer to ensure buffer matching.

o Dissolve WEHI-345 in the same ITC buffer. The final DMSO concentration should be
identical in both the protein and inhibitor solutions.

o Degas both the protein and inhibitor solutions immediately before the experiment.

e Instrument Setup:

o Set the experimental temperature (e.g., 25°C).

o Thoroughly clean the sample and reference cells of the calorimeter.

e Loading:
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o Load the RIPK2 protein solution into the sample cell.

o Load the WEHI-345 solution into the injection syringe.

e Titration:
o Perform an initial small injection to avoid artifacts from syringe placement.

o Carry out a series of injections (typically 20-30) of the WEHI-345 solution into the sample
cell containing the RIPK2 protein. The volume and spacing of the injections should be
optimized to allow the signal to return to baseline between injections.

o Control Experiment: Perform a control titration by injecting WEHI-345 into the buffer alone to
measure the heat of dilution.

o Data Analysis:
o Integrate the heat flow data for each injection.
o Subtract the heat of dilution from the binding data.

o Fit the resulting data to a suitable binding model (e.g., a one-site binding model) to
determine the Kd, stoichiometry (n), and enthalpy change (AH). The entropy change (AS)
can then be calculated.
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Figure 3. Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Cellular NF-kB Reporter Assay

This protocol is a representative example for assessing the inhibition of NOD2-mediated NF-kB
activation in a cellular context.

Objective: To measure the inhibitory effect of WEHI-345 on NOD2-dependent NF-kB activation
in a reporter cell line.
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Materials:

HEK?293 cells stably expressing NOD2 and an NF-kB-driven reporter gene (e.g., luciferase
or SEAP).

Cell culture medium and supplements.

Muramyl dipeptide (MDP) as a NOD2 ligand.

WEHI-345.

Luciferase or SEAP reporter assay system.

96-well cell culture plates.

Luminometer or spectrophotometer.

Procedure:

Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density and allow
them to adhere overnight.

Compound Treatment: Pre-treat the cells with a serial dilution of WEHI-345 for 1 hour.
Include a vehicle control (DMSO).

Stimulation: Stimulate the cells with a fixed concentration of MDP to activate the NOD2
pathway. Include an unstimulated control.

Incubation: Incubate the cells for a period sufficient for reporter gene expression (e.g., 6-24
hours).

Reporter Gene Assay:

o Lyse the cells and measure the reporter gene activity (luminescence for luciferase, or
absorbance for SEAP) according to the manufacturer's instructions.

Data Analysis:
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o Normalize the reporter activity to a measure of cell viability if necessary.

o Calculate the percentage of inhibition of NF-kB activation for each concentration of WEHI-

345 relative to the stimulated and unstimulated controls.

o Determine the IC50 value by fitting the data to a dose-response curve.
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Figure 4. Workflow for the cellular NF-kB reporter assay.

Conclusion

WEHI-345 is a highly potent and selective inhibitor of RIPK2 kinase. The quantitative data from
biochemical and cellular assays demonstrate its strong affinity for RIPK2 and significant
selectivity over other RIPK family members and a broader panel of kinases. This selectivity
profile, coupled with its ability to inhibit NOD2-mediated inflammatory signaling, underscores its
value as a chemical probe for studying RIPK2 biology and as a lead compound for the
development of therapeutics for inflammatory diseases. The detailed experimental protocols
provided in this guide offer a framework for researchers to further investigate the properties of
WEHI-345 and other RIPK2 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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